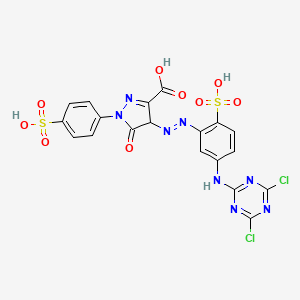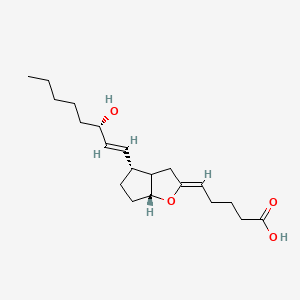
11-Deoxyprostacyclin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Deoxyprostacyclin is a synthetic analogue of prostacyclin, a member of the prostanoid family of lipid mediators. Prostacyclins are derived from arachidonic acid and play a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation . This compound, like other prostacyclin analogues, has been developed to overcome the limitations of natural prostacyclin, such as its short biological half-life .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxyprostacyclin involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a hydroxyl-protected alkynol with a suitable precursor, followed by a series of reactions including oxidation, reduction, hydroxyl protection, and cyclization . The final steps often involve deprotection and purification to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: 11-Deoxyprostacyclin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound, which can be further modified for specific applications .
Scientific Research Applications
11-Deoxyprostacyclin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of prostacyclin analogues.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and migration.
Medicine: Explored for its potential therapeutic effects in conditions such as pulmonary arterial hypertension and thrombosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
11-Deoxyprostacyclin exerts its effects primarily through the activation of prostacyclin receptors on the surface of target cells. This activation leads to the inhibition of platelet aggregation and vasodilation, which are mediated by the increase in cyclic adenosine monophosphate (cAMP) levels within the cells . The compound also exhibits anti-inflammatory and antiproliferative properties, making it a valuable therapeutic agent in various clinical settings .
Comparison with Similar Compounds
Prostacyclin (Prostaglandin I2): The natural counterpart with a shorter half-life.
Treprostinil: A synthetic analogue with improved stability and longer duration of action.
Iloprost: Another synthetic analogue used in the treatment of pulmonary arterial hypertension.
Uniqueness: 11-Deoxyprostacyclin is unique due to its structural modifications that enhance its stability and biological activity compared to natural prostacyclin. These modifications allow for more precise control over its pharmacokinetic properties, making it a valuable tool in both research and clinical applications .
Properties
CAS No. |
84414-09-5 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z)-5-[(4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-7-16(21)12-10-15-11-13-19-18(15)14-17(24-19)8-5-6-9-20(22)23/h8,10,12,15-16,18-19,21H,2-7,9,11,13-14H2,1H3,(H,22,23)/b12-10+,17-8-/t15-,16-,18?,19+/m0/s1 |
InChI Key |
NSDXRLMONNTWOZ-NWEXXZBNSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]2C1C/C(=C/CCCC(=O)O)/O2)O |
Canonical SMILES |
CCCCCC(C=CC1CCC2C1CC(=CCCCC(=O)O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


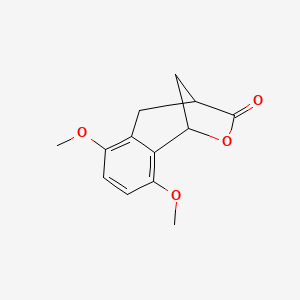
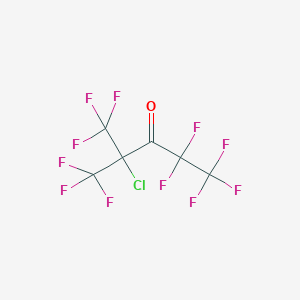
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)
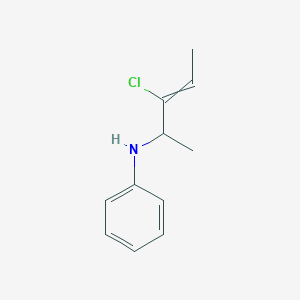
![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)
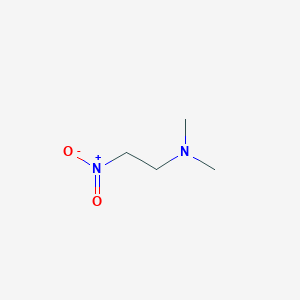
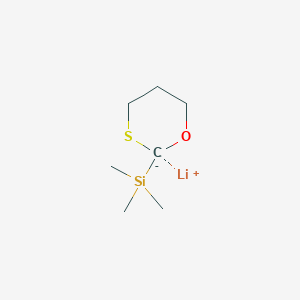
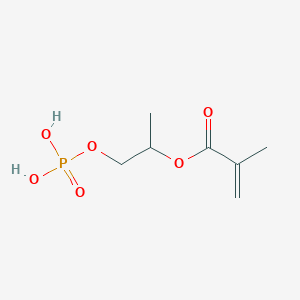
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
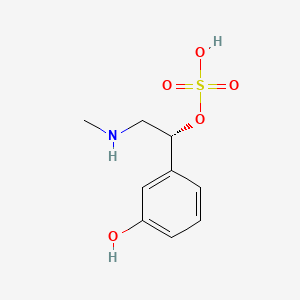
![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
